molecular formula C20H16Cl2F4N2O2 B4198024 N,N'-1,2-cyclohexanediylbis(2-chloro-4,5-difluorobenzamide)

N,N'-1,2-cyclohexanediylbis(2-chloro-4,5-difluorobenzamide)

Cat. No.: B4198024
M. Wt: 463.2 g/mol
InChI Key: XKEZIMNPIMUYTA-UHFFFAOYSA-N
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Description

N,N’-1,2-cyclohexanediylbis(2-chloro-4,5-difluorobenzamide): is a synthetic organic compound characterized by its unique chemical structure, which includes a cyclohexane ring bonded to two benzamide groups, each substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,2-cyclohexanediylbis(2-chloro-4,5-difluorobenzamide) typically involves the following steps:

    Formation of the Cyclohexane Core: The cyclohexane ring is prepared through standard organic synthesis techniques, often starting from cyclohexanone or cyclohexanol.

    Attachment of Benzamide Groups: The benzamide groups are introduced through a reaction between the cyclohexane derivative and 2-chloro-4,5-difluorobenzoyl chloride in the presence of a base such as triethylamine. This step forms the amide bonds.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of N,N’-1,2-cyclohexanediylbis(2-chloro-4,5-difluorobenzamide) would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,2-cyclohexanediylbis(2-chloro-4,5-difluorobenzamide) can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzamide groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical properties.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

N,N’-1,2-cyclohexanediylbis(2-chloro-4,5-difluorobenzamide) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N’-1,2-cyclohexanediylbis(2-chloro-4,5-difluorobenzamide) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

N,N’-1,2-cyclohexanediylbis(2-chloro-4,5-difluorobenzamide) can be compared with other similar compounds, such as:

    N,N’-1,2-cyclohexanediylbis(2-chlorobenzamide): This compound lacks the fluorine atoms present in N,N’-1,2-cyclohexanediylbis(2-chloro-4,5-difluorobenzamide), which may affect its chemical reactivity and biological activity.

    N,N’-1,2-cyclohexanediylbis(2,4-dichlorobenzamide): This compound has chlorine atoms in different positions on the benzamide groups, which can influence its properties and applications.

The uniqueness of N,N’-1,2-cyclohexanediylbis(2-chloro-4,5-difluorobenzamide) lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

2-chloro-N-[2-[(2-chloro-4,5-difluorobenzoyl)amino]cyclohexyl]-4,5-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2F4N2O2/c21-11-7-15(25)13(23)5-9(11)19(29)27-17-3-1-2-4-18(17)28-20(30)10-6-14(24)16(26)8-12(10)22/h5-8,17-18H,1-4H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEZIMNPIMUYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC(=C(C=C2Cl)F)F)NC(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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